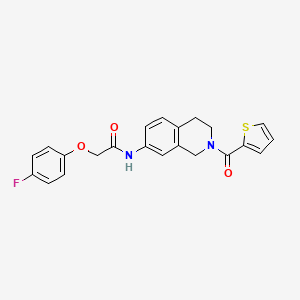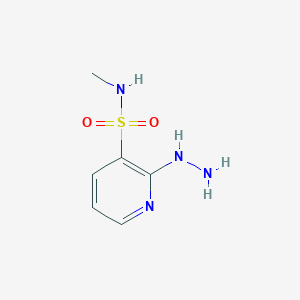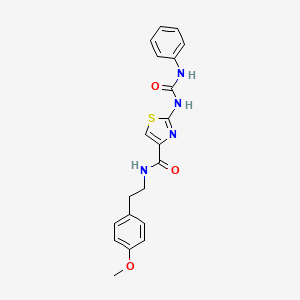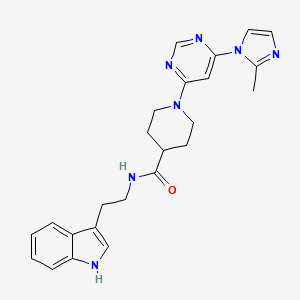
2-(4-fluorophenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups. It has a fluorophenoxy group, a thiophene-2-carbonyl group, and a tetrahydroisoquinoline group. These groups could potentially give the compound unique chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual functional groups (the fluorophenoxy group, the thiophene-2-carbonyl group, and the tetrahydroisoquinoline group), followed by their combination through various chemical reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The fluorophenoxy group would likely contribute to the compound’s polarity, while the thiophene-2-carbonyl and tetrahydroisoquinoline groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a fluorine atom could increase the compound’s stability and polarity .科学的研究の応用
Structural and Chemical Properties
Research on structurally similar compounds, including various isoquinoline derivatives, provides insights into their potential applications. Structural studies of amide-containing isoquinoline derivatives have revealed their ability to form gels or crystalline solids when treated with different acids. These properties suggest applications in material science, particularly in the development of novel gelators and crystalline materials for pharmaceutical or chemical processing uses (A. Karmakar, R. Sarma, J. Baruah, 2007).
Anticancer Activity
Sulfonamide derivatives, including those related to the query compound, have been studied for their cytotoxic activity against cancer cell lines. These studies highlight the potential of similar compounds for therapeutic applications in oncology, suggesting that modifications to the chemical structure, as seen in the query compound, could be explored for enhanced anticancer properties (M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, Reem K. Arafa, 2015).
Binding Characteristics for Receptor Studies
Investigations into compounds with similar structural features have been conducted to understand their binding characteristics to specific receptors. This research is crucial for developing new pharmaceuticals that target specific receptors in the body, indicating potential applications in designing receptor-specific drugs (S. Chaki, T. Funakoshi, R. Yoshikawa, S. Okuyama, T. Okubo, A. Nakazato, M. Nagamine, K. Tomisawa, 1999).
Multicomponent Synthesis
Research into the synthesis of oxa-bridged tetracyclic tetrahydroisoquinolines demonstrates the versatility of isoquinoline derivatives in chemical synthesis. These findings suggest applications in the synthesis of complex organic molecules, which could have implications in drug development and synthetic chemistry (A. Fayol, E. González-Zamora, M. Bois-choussy, Jieping Zhu, 2007).
Fluorescence Properties for Imaging
Studies on the fluorescence properties of isoquinoline and quinoline derivatives, particularly those forming host–guest complexes, have highlighted their potential for application in imaging technologies. These compounds can exhibit strong fluorescence emission, which could be useful in biological imaging and diagnostics (A. Karmakar, R. Sarma, J. Baruah, 2007).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-17-4-7-19(8-5-17)28-14-21(26)24-18-6-3-15-9-10-25(13-16(15)12-18)22(27)20-2-1-11-29-20/h1-8,11-12H,9-10,13-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJYHNFPKPIGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2653995.png)

![1-[Phenyl(pyridin-2-yl)methyl]piperazine](/img/structure/B2654000.png)
![N-(2-(thiophen-3-yl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2654001.png)



![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide](/img/structure/B2654008.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-methylbenzoate](/img/structure/B2654009.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2654012.png)

![4-((2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2654016.png)